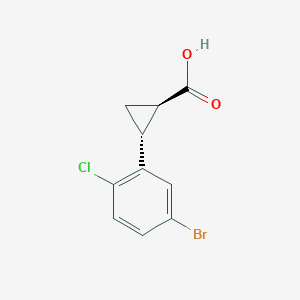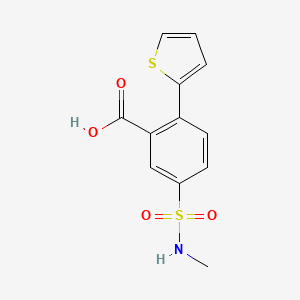
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)propanamide is a unique chemical compound characterized by its complex structure involving a pyrimidine ring, an isoxazole ring, and a fluorophenyl group. The fusion of these elements confers distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically starts with the preparation of intermediate chemicals:
A standard pathway involves the use of pyrimidine as the starting material, undergoing oxidation reactions to introduce the oxo groups.
The final step involves coupling these intermediates with the propanamide moiety under conditions such as amidation reaction, typically facilitated by coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial synthesis involves the scaling up of the laboratory procedures with modifications for cost-effectiveness and efficiency:
Optimized catalysts and solvents to improve yield and reduce reaction time.
Implementation of continuous flow reactors to enhance safety and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions including:
Oxidation: : Susceptible to oxidation at the pyrimidine ring.
Reduction: : The carbonyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: : The fluorophenyl group can be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.
Substitution: : Involvement of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of hydroxyl derivatives.
Substitution: : Formation of substituted derivatives based on the nucleophile used.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis due to its reactive sites.
Biology
Investigated for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Medicine
Explored for its antiviral properties, particularly against RNA viruses.
Potential use in cancer therapy due to its ability to interfere with DNA synthesis.
Industry
Utilized in the production of certain polymers and as a chemical precursor in various manufacturing processes.
Mechanism of Action
The compound exerts its effects by interacting with molecular targets such as enzymes and receptors involved in metabolic pathways:
Molecular Targets: : Enzymes like dihydrofolate reductase and receptors involved in signaling pathways.
Pathways Involved: : Interference with pyrimidine biosynthesis, leading to disruption of DNA and RNA synthesis in cells.
Comparison with Similar Compounds
When compared to other compounds with similar structures:
3-(2,4-dioxo-3,4-dihydropyrimidin-2(2H)-yl)-N-((5-(2-chlorophenyl)isoxazol-3-yl)methyl)propanamide: : While structurally similar, this compound has different pharmacological properties due to the presence of a chlorine atom instead of fluorine.
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(4-methylphenyl)isoxazol-3-yl)methyl)propanamide:
In essence, the unique combination of the pyrimidine, isoxazole, and fluorophenyl groups makes 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)propanamide a compound of significant interest across various scientific disciplines.
Properties
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4/c18-13-4-2-1-3-12(13)14-9-11(21-26-14)10-19-15(23)5-7-22-8-6-16(24)20-17(22)25/h1-4,6,8-9H,5,7,10H2,(H,19,23)(H,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRESOUYGIONZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)CCN3C=CC(=O)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2500006.png)
![N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2500011.png)
![1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2500012.png)
![N-[4-(2-chloroacetyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2500013.png)
![4-propanamido-N-{2-[2-(trifluoromethyl)benzenesulfonamido]ethyl}benzamide](/img/structure/B2500014.png)

![2-[(3-HYDROXYPROPYL)AMINO]-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID](/img/structure/B2500017.png)
![5-methyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2500019.png)

